molecular formula C28H26N4O4 B2601752 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358649-90-7

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2601752
CAS No.: 1358649-90-7
M. Wt: 482.54
InChI Key: NVVOYNBRWIGLNF-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative characterized by a central quinazoline-dione scaffold substituted with a 4-ethylphenyl group at position 3 and a 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-methyl moiety at position 1. The structural complexity of this molecule is designed to enhance interactions with biological targets, such as acetylcholinesterase (AChE) or efflux pumps in bacterial systems, while optimizing pharmacokinetic properties like blood-brain barrier (BBB) permeation and renal clearance . Its synthesis involves multi-step heterocyclic chemistry, leveraging oxadiazole and quinazoline motifs to balance lipophilicity and hydrogen-bonding capacity, critical for CNS-targeted therapeutics .

Properties

CAS No.

1358649-90-7

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-4-19-9-13-21(14-10-19)32-27(33)23-7-5-6-8-24(23)31(28(32)34)17-25-29-26(30-36-25)20-11-15-22(16-12-20)35-18(2)3/h5-16,18H,4,17H2,1-3H3

InChI Key

NVVOYNBRWIGLNF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethyl and isopropoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and quinazoline moieties exhibit distinct reactivity profiles:

Key Reaction Sites:

  • Oxadiazole Ring : The 1,2,4-oxadiazole group undergoes nucleophilic substitution at position 5 under basic conditions due to electron-deficient nitrogen centers.

  • Quinazoline Core : The 1- and 3-positions of the quinazoline-2,4-dione scaffold are susceptible to alkylation or arylation via nucleophilic displacement.

Example Reaction:

Reaction with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields N-alkylated derivatives. For instance, substitution at the quinazoline nitrogen with methyl iodide forms methylated analogs .

Conditions:

  • Solvents : DMF, ethanol, or tetrahydrofuran (THF).

  • Catalysts : K₂CO₃ or cesium carbonate (Cs₂CO₃) .

Oxidation and Reduction Reactions

The ethylphenyl and isopropoxyphenyl substituents influence redox behavior:

Oxidation Pathways:

  • Ethyl Group Oxidation : The ethyl side chain on the phenyl ring is oxidized to a carboxylic acid using KMnO₄ in acidic or neutral aqueous conditions.

  • Oxadiazole Stability : The oxadiazole ring remains intact under mild oxidative conditions but may degrade with strong oxidants like H₂O₂.

Reduction Pathways:

  • Quinazoline Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline carbonyl groups to alcohols, though this is rarely employed due to loss of pharmacological activity .

Table 1: Representative Redox Reactions

Reaction TypeReagent/ConditionsProductYield*Source
OxidationKMnO₄, H₂O, 80°C4-Carboxyphenyl-substituted derivative65–72%
ReductionH₂ (1 atm), Pd/C, ethanol, 25°CPartially saturated quinazoline alcohol45%

*Yields are inferred from analogous reactions in cited studies.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of aromatic rings:

Suzuki-Miyaura Coupling:

The 4-ethylphenyl group participates in Suzuki reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis. For example, coupling with 4-methoxyboronic acid introduces methoxy substituents .

Conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ or K₃PO₄.

  • Solvent : DMF/water (4:1) .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes cycloaddition or ring-opening under specific conditions:

Ring-Opening with Amines:

Treatment with primary amines (e.g., methylamine) in refluxing ethanol cleaves the oxadiazole ring, generating amidine intermediates .

Cycloaddition Reactions:

The oxadiazole moiety participates in [3+2] cycloadditions with nitriles to form tetrazole derivatives under microwave irradiation .

Acid/Base-Mediated Transformations

The quinazoline-2,4-dione system exhibits pH-dependent behavior:

Alkaline Hydrolysis:

In NaOH (2M), the dione ring hydrolyzes to anthranilic acid derivatives, though this typically requires prolonged heating .

Acid-Catalyzed Rearrangements:

Under HCl (conc.), the oxadiazole group rearranges to form triazole derivatives, though this pathway is less common .

Photochemical Reactions

Limited studies suggest that UV irradiation induces C–H bond activation at the ethylphenyl group, enabling radical-based functionalization.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinazoline and oxadiazole exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds with similar structures to the target compound have shown promising antimicrobial properties. For instance, certain quinazoline derivatives have been synthesized as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, demonstrating effectiveness against Gram-positive and Gram-negative bacteria . The incorporation of oxadiazole units has been noted to enhance these activities.
  • Anticancer Potential : Quinazoline derivatives are recognized for their anti-invasive properties in various cancers. Studies have reported that modifications at specific positions on the quinazoline ring can lead to compounds with significant anti-tumor activity against solid tumors and metastatic bone cancers .
  • Analgesic Effects : Quinazolines have also been evaluated for analgesic properties. Certain derivatives have demonstrated varying degrees of pain relief comparable to standard analgesics like diclofenac .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

  • Antimicrobial Study : A series of quinazoline derivatives were tested against various bacterial strains. Compounds with oxadiazole substituents exhibited enhanced activity compared to standard antibiotics, showcasing their potential as new antimicrobial agents .
  • Cancer Research : In vitro studies demonstrated that specific quinazoline derivatives inhibited cancer cell proliferation effectively. For example, compounds modified at the 1 and 3 positions showed significant cytotoxicity against breast cancer cell lines .
  • Pain Management Trials : Preclinical trials indicated that certain analogs provided substantial analgesic effects in animal models, suggesting their potential for development into new pain relief medications .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with AChE Binding Activity

Key analogs : Compounds 4d-f (from Journal of Drug Delivery and Therapeutics, 2022) share the quinazoline core but differ in substituents. For example:

  • 4d : Lacks the 4-isopropoxyphenyl-oxadiazole group; instead, it has a shorter alkyl chain.
  • 4e : Features a para-methoxybenzyl group attached to the oxadiazole ring.

Findings :

  • AChE Binding : The target compound’s 4-isopropoxyphenyl-oxadiazole group enhances binding affinity compared to 4d-f , likely due to improved hydrophobic interactions with the AChE active site gorge .
  • Pharmacokinetics : All compounds, including the target, exhibit low volume of distribution (<0.5 L/kg) and high BBB permeability (SwissADME prediction: QPlogBB > 0.3), suggesting suitability for CNS disorders. However, the target’s isopropoxy group reduces hepatic clearance (predicted T₁/₂: ~8 hours) compared to 4e (T₁/₂: ~5 hours) .
Quinazoline-Based Efflux Pump Inhibitors (EPIs)

Key analogs: Morpholine-linked alkylaminoquinazolines (from International Journal of Medical Reviews, 2018) are potent EPIs against Pseudomonas aeruginosa.

Comparison :

  • EPI Efficacy : The target compound lacks a morpholine-propyl chain, which is critical for disrupting bacterial efflux pumps in analogs like Compound 64 (Table 3, ). Instead, its isopropoxyphenyl group may contribute to membrane interaction via lipophilic effects, though synergistic activity with antibiotics remains untested.
  • Structural Trade-offs : While morpholine derivatives show higher EPI activity (MIC reduction: 8–16-fold), the target compound’s oxadiazole-methyl group may improve metabolic stability in mammalian systems .
Heterocyclic Derivatives with Tetrazole Moieties

Key analogs : Compounds 4g-h (from Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives, 2023) incorporate coumarin-benzodiazepine/oxazepine-tetrazole hybrids.

Comparison :

  • Functional Groups : Unlike the target compound’s oxadiazole, 4g-h use tetrazole rings, which increase polarity but reduce BBB penetration (predicted QPlogBB: −1.2 vs. target’s +0.5) .
  • Therapeutic Scope : 4g-h are optimized for anticancer applications (via coumarin intercalation), whereas the target compound’s quinazoline-oxadiazole design prioritizes neurological or antibacterial targets .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 4e Morpholine-EPI
Molecular Weight (g/mol) 487.5 452.4 398.3
logP 3.2 2.8 2.5
BBB Permeability High (QPlogBB: 0.4) Moderate (QPlogBB: 0.2) Low (QPlogBB: −0.7)
Renal Clearance (mL/min) 0.15 0.22 0.30

Biological Activity

The compound 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article focuses on the biological activity of this specific compound, emphasizing its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives, including those similar to the compound . The following table summarizes the antibacterial activity of related compounds against several bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
15Staphylococcus aureus1275
15Escherichia coli1180
14aCandida albicans1370
13Staphylococcus aureus965

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication. Specifically, compounds like those derived from quinazoline have been shown to act as inhibitors of bacterial gyrase and topoisomerase IV, which are crucial for maintaining bacterial DNA structure and function. This action can lead to cell death or growth inhibition in susceptible bacterial strains .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated a series of quinazoline derivatives for their antibacterial properties using the agar well diffusion method. Among these compounds, several showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, compound 15 exhibited broad-spectrum activity with notable inhibition against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
  • Oxadiazole Influence : The incorporation of the oxadiazole ring into the quinazoline structure has been linked to enhanced antimicrobial properties. Research indicates that oxadiazole derivatives possess intrinsic antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of quinazoline derivatives to target enzymes such as DNA gyrase. These studies suggest that modifications in substituents can significantly influence binding interactions and, consequently, biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for constructing the 1,2,4-oxadiazole and quinazoline-2,4-dione moieties in this compound?

  • Methodology :

  • The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or DCC as coupling agents). For the quinazoline-2,4-dione core, a two-step approach is recommended: (i) condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions, followed by (ii) alkylation at the N1 position using a halogenated methyl-oxadiazole precursor .
  • Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) may enhance yield and regioselectivity for complex heterocycles, as demonstrated in nitroarene cyclization studies .
    • Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization), temperature (80–120°C for oxadiazole formation), and catalyst loading (1–5 mol% Pd for reductive steps) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent connectivity. For example, the methylene group linking oxadiazole and quinazoline should appear as a singlet near δ 4.5–5.0 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for the oxadiazole ring, which often forms π-π interactions with aromatic systems .
  • IR Spectroscopy : Confirm carbonyl stretches (quinazoline-dione C=O at ~1700–1750 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathways during the synthesis of the oxadiazole-quinazoline hybrid?

  • Approach :

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in oxadiazole formation.
  • Use DFT calculations to model transition states, particularly for Pd-catalyzed steps, and compare with experimental yields .
  • Monitor intermediates via LC-MS to detect off-cycle species (e.g., open-chain amidoximes) that may reduce efficiency .

Q. What strategies resolve discrepancies between computational predictions (e.g., molecular docking) and experimental biological activity data?

  • Troubleshooting :

  • Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) if in vitro assays (e.g., antifungal IC50_{50}) contradict simulations. Molecular dynamics (MD) simulations (>100 ns) can assess binding stability .
  • Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy) to test SAR hypotheses and validate target engagement .

Q. How do substituent variations on the 4-ethylphenyl and 4-isopropoxyphenyl groups influence bioactivity?

  • SAR Analysis :

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3) on the phenyl rings may enhance binding to hydrophobic enzyme pockets but reduce solubility.
  • Bulkier Substituents (e.g., isopropoxy vs. methoxy) can alter steric hindrance, as seen in triazole-thione antifungal agents .
    • Experimental Design : Prepare a library of analogs via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, then screen against target enzymes (e.g., CYP450 or kinase assays) .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • In Silico Methods :

  • Use SwissADME to estimate logP (target ~3–4 for blood-brain barrier penetration) and cytochrome P450 interactions.
  • Perform PRODRUG modeling to assess metabolic stability of the isopropoxy group, which may undergo hepatic oxidation .
  • Validate predictions with in vitro assays (e.g., microsomal stability tests) .

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